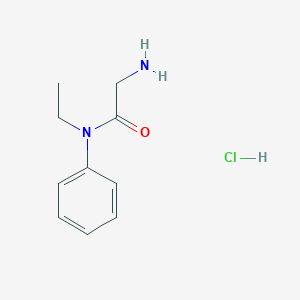

2-Amino-N-ethyl-N-phenylacetamide hydrochloride

CAS No.: 2126162-20-5

Cat. No.: VC4596994

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126162-20-5 |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 |

| IUPAC Name | 2-amino-N-ethyl-N-phenylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H |

| Standard InChI Key | LXBGRHCCCNSTQQ-UHFFFAOYSA-N |

| SMILES | CCN(C1=CC=CC=C1)C(=O)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-N-ethyl-N-phenylacetamide hydrochloride typically proceeds via a two-step protocol:

-

Formation of N-Ethyl-N-phenylacetamide:

N-Ethylaniline reacts with acetyl chloride in the presence of a base (e.g., pyridine) to yield N-ethyl-N-phenylacetamide. This intermediate has a reported melting point of 54°C and boiling point of 258°C . -

Amination and Salt Formation:

The acetamide undergoes ammonolysis using aqueous ammonia and hydrochloric acid under controlled conditions (40–60°C, 1–2 atm pressure). The reaction replaces the α-hydrogen with an amino group, followed by hydrochloride salt precipitation upon cooling.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | N-Ethylaniline + Acetyl Chloride, Pyridine, 0°C → RT | 85–90% | >95% |

| 2 | NH₃/HCl, 50°C, 1.5 atm | 70–75% | >90% |

Structure-Activity Relationship (SAR) and Biological Activity

Slack Potassium Channel Inhibition

A pivotal study by identified 2-amino-N-ethyl-N-phenylacetamide derivatives as Slack (KCNT1) potassium channel inhibitors. Slack channels regulate neuronal excitability, and their dysregulation is linked to epilepsy and intellectual disabilities. Key SAR findings include:

-

Amino Group Criticality: Removal or substitution of the α-amino group abolishes activity, underscoring its role in hydrogen bonding with channel residues .

-

Phenyl Substitution Tolerance: Electron-donating groups (e.g., -OCH₃) on the phenyl ring slightly enhance potency, while bulky substituents reduce it .

-

Ethyl Group Optimization: Replacement of the ethyl group with larger alkyl chains (e.g., propyl) decreases selectivity over related Slick and Maxi-K channels .

Table 3: Biological Activity Profile

| Assay Type | Result (IC₅₀/EC₅₀) | Selectivity (vs. Slick/Maxi-K) |

|---|---|---|

| Tl⁺ Flux (WT Slack) | 3.2 µM | >10-fold |

| Automated Patch Clamp | 4.7 µM | >8-fold |

| Cortical Neuron Firing | 34% inhibition at 10 µM | N/A |

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | Not available |

| Storage Conditions | 2–8°C, dry, inert atmosphere |

| Stability | >24 months under recommended conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume